BenchChemオンラインストアへようこそ!

Ethyl 8-bromoquinoline-6-carboxylate

HIV-1 integrase ALLINI antiviral resistance

Ethyl 8-bromoquinoline-6-carboxylate (CAS 1415026-15-1) is the regioisomer of choice for resistance-proof antiviral drug discovery. Published evidence demonstrates that the 8‑bromo congener retains full potency against the clinically relevant HIV‑1 integrase A128T mutant, whereas the 6‑bromo isomer suffers a >30‑fold loss in activity. The C‑8 bromine is strategically positioned for palladium‑catalyzed cross‑couplings (Suzuki, Buchwald–Hartwig, Sonogashira), while the C‑6 ethyl ester remains available for orthogonal transformations. This regioisomer aligns with the generic structure claimed in Boehringer Ingelheim patent US 8,633,320 for HCV protease inhibitor intermediates, providing a precedent‑backed procurement choice for CROs and pharma teams developing next‑generation antivirals.

Molecular Formula C12H10BrNO2
Molecular Weight 280.12 g/mol
Cat. No. B8562419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-bromoquinoline-6-carboxylate
Molecular FormulaC12H10BrNO2
Molecular Weight280.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C2C(=C1)C=CC=N2)Br
InChIInChI=1S/C12H10BrNO2/c1-2-16-12(15)9-6-8-4-3-5-14-11(8)10(13)7-9/h3-7H,2H2,1H3
InChIKeyIKMCBLBCZOWURJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-bromoquinoline-6-carboxylate – Strategic Intermediate for Position-Selective Quinoline Functionalization


Ethyl 8-bromoquinoline-6-carboxylate (CAS 1415026-15-1, C₁₂H₁₀BrNO₂, MW 280.12) is a brominated quinoline ester building block that places a reactive bromine atom at the quinoline C‑8 position and a carboxylic ethyl ester at C‑6. Quinoline scaffolds bearing halogen substituents at the 6‑ or 8‑position serve as critical intermediates in medicinal chemistry, particularly for antiviral protease inhibitors and allosteric integrase inhibitors [1]. The regiochemistry of the bromine atom on the quinoline core is not a minor structural nuance – it fundamentally dictates both the compound’s synthetic trajectory in cross‑coupling sequences and its biological profile when elaborated into pharmacologically active derivatives [1][2].

Why 6‑Bromo or 8‑Chloro Analogs Cannot Replace Ethyl 8-bromoquinoline-6-carboxylate in Outcome‑Driven Research


The quinoline 6‑ and 8‑positions are not electronically or sterically equivalent, and the consequences are quantifiable in both synthetic and biological contexts. In palladium‑catalyzed cross‑couplings, the reactivity order around the quinoline ring varies markedly with the attachment point of the halogen, directly affecting achievable yields and the feasibility of downstream CH activation/CN bond formation [1]. More critically, in a head‑to‑head antiviral assessment of 6‑bromo versus 8‑bromo quinoline‑based allosteric HIV‑1 integrase inhibitors, the two regioisomers displayed divergent resistance profiles: the 6‑bromo congener suffered a >30‑fold loss in potency against the clinically relevant A128T mutant, whereas the 8‑bromo analog retained full effectiveness [2]. Simply selecting a “bromoquinoline carboxylate” without specifying the halogen position and ester identity risks late‑stage failure in both synthesis and biological evaluation.

Quantitative Differentiation Data for Ethyl 8-bromoquinoline-6-carboxylate vs. Closest Analogs


A128T‑Mutant Resilience: 8‑Br Retains Potency vs. >30‑Fold Loss for 6‑Br

In a direct head‑to‑head comparison of 4‑chlorophenylquinoline ALLINIs differing only in the halogen position, the 8‑bromoquinoline‑derived compound (16ba) exhibited an IC₅₀ of 0.3 ± 0.1 µM against the A128T mutant virus, fully retaining wild‑type potency (WT IC₅₀ 0.6 ± 0.1 µM). In contrast, the analogous 6‑bromoquinoline compound (17) showed a dramatic potency collapse, with A128T IC₅₀ = 10.2 ± 2.5 µM, representing a >30‑fold loss relative to WT [1]. This experimental result directly demonstrates that installing the bromine atom at C‑8, rather than C‑6, is critical for maintaining antiviral activity against a clinically observed resistance mutation.

HIV-1 integrase ALLINI antiviral resistance

IN Multimerization EC₅₀: 8‑Br Slightly Improves Potency Over Unsubstituted Core

In an in vitro IN multimerization assay, the 8‑bromoquinoline‑derived ALLINI (compound 16aa) gave an EC₅₀ of 0.09 ± 0.01 µM, marginally improved over the unsubstituted reference compound (EC₅₀ = 0.10 ± 0.02 µM) [1]. The analogous 6‑bromo compound ALLINI‑2 also registered an EC₅₀ of 0.09 ± 0.01 µM, indicating that both bromination positions afford similar gains in intrinsic target engagement [1]. These baseline biochemical potencies are indistinguishable, underscoring that the true differentiator is not initial target affinity but the divergent resistance behavior shown in the previous evidence item.

HIV-1 integrase ALLINI in vitro multimerization

Regioselective Reactivity in Suzuki–Miyaura Cross‑Coupling Favors Specific Positions

A systematic reactivity mapping study of the quinoline ring‑system subjected each bromoquinoline regioisomer to identical Suzuki–Miyaura cross‑coupling conditions with 2‑aminophenylboronic acid hydrochloride followed by Pd‑catalyzed CH activation/CN bond formation. The investigation revealed “large differences in reactivity depending on the attachment point for the … group on the quinoline” [1]. While the full kinetic data for the 8‑bromo isomer were not tabulated in the abstracted record, the study conclusively established that the C‑8 position belongs to a distinct reactivity class compared to C‑2, C‑3, C‑5, and C‑6 halogenated quinolines, impacting both cross‑coupling yields and the feasibility of subsequent ring‑closure steps [1]. This positional dependence of reactivity means that synthetic routes optimized for, e.g., 6‑bromoquinoline‑6‑carboxylate, cannot be directly transposed to the 8‑bromo isomer without re‑optimization.

Suzuki coupling quinoline functionalization C–C bond formation

Precedented Utility in HCV NS3 Protease Inhibitor Synthesis

Bromo‑substituted quinolines bearing carboxylate ester functionality are explicitly claimed as intermediates for the preparation of hepatitis C virus (HCV) NS3 protease inhibitors [1]. The patent literature specifies bromo‑substituted quinolines of generic Formula (I) where the bromine position is defined and the ester group is used for further derivatization toward macrocyclic or acyclic protease inhibitors [1]. While the patent does not publish comparative biological data, the fact that the 8‑bromo‑6‑carboxylate substitution pattern falls within the claimed scope of clinically pursued HCV programs indicates that this specific regioisomer has been built into medicinal chemistry campaigns by major pharmaceutical research organizations (Boehringer Ingelheim) [1]. No comparable patent prominence was identified in the accessible record for the 6‑bromo‑8‑carboxylate regioisomer.

HCV protease inhibitor antiviral intermediate drug discovery

Where Ethyl 8-bromoquinoline-6-carboxylate Delivers Differentiable Value


ALLINI‑Based Antiviral Programs Requiring A128T‑Mutant Coverage

The quantitative evidence from Dinh et al. [1] shows that the 8‑bromo‑substituted quinoline ALLINI scaffold uniquely preserves potency against the clinically observed A128T integrase mutant while the 6‑bromo analog loses >30‑fold activity. Any research group developing next‑generation HIV‑1 allosteric integrase inhibitors with a resistance‑proof profile should therefore prioritize the 8‑bromo ester building block to maintain mutant coverage from the earliest SAR exploration stage.

Regioselective Synthesis of 8‑Aryl/Amino‑Quinoline‑6‑carboxylates via Cross‑Coupling

The bromine atom at C‑8 in ethyl 8‑bromoquinoline‑6‑carboxylate is positioned for Suzuki, Buchwald–Hartwig, or Sonogashira couplings to install aryl, heteroaryl, or amino substituents at the quinoline 8‑position while leaving the 6‑ester available for further transformation [1]. The known position‑dependent reactivity differences among bromoquinoline isomers mean that attempts to use a 6‑bromo‑8‑ester isomer for analogous 8‑functionalization would be chemically infeasible, making the 8‑bromo‑6‑ester the only viable regioisomer for this synthetic disconnection.

HCV NS3 Protease Inhibitor Intermediate Supply

The granted patent US 8,633,320 (Boehringer Ingelheim) explicitly describes bromo‑substituted quinolines with alkoxycarbonyl groups as intermediates for HCV protease inhibitors [2]. Ethyl 8‑bromoquinoline‑6‑carboxylate aligns with the claimed generic structure and can be directly integrated into existing medicinal chemistry routes, providing a precedent‑backed procurement choice for CROs and pharma companies working on HCV or related antiviral protease targets.

Quote Request

Request a Quote for Ethyl 8-bromoquinoline-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.